trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
CAS No.: 1334406-73-3
Cat. No.: VC2791636
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334406-73-3 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChI Key | HDCVOOMNEULPRD-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)[C@H]1CNC[C@@H]1C(=O)OC |
| SMILES | CC(C)C1CNCC1C(=O)OC |
| Canonical SMILES | CC(C)C1CNCC1C(=O)OC |
Introduction
Chemical Properties and Structure
Trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester is characterized by specific chemical properties that define its behavior in various chemical reactions and applications. The fundamental chemical properties of this compound are summarized in Table 1.
Table 1: Basic Chemical Properties of Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic Acid Methyl Ester
| Property | Value |
|---|---|
| CAS Number | 1334406-73-3 |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate |
| InChI Key | RYXMLBMOIIGANC-UHFFFAOYSA-N |
| Physical State | Solid |
The structural features of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester include a five-membered pyrrolidine ring with an isopropyl substituent at the 4-position and a carboxylic acid methyl ester group at the 3-position. The pyrrolidine ring contains a nitrogen atom that contributes to the compound's chemical reactivity and provides a site for further functionalization, making it valuable in various synthetic pathways and applications .
Stereochemistry
The stereochemical aspects of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester are particularly significant for its applications in asymmetric synthesis and pharmaceutical development. The "trans" designation indicates that the isopropyl group at position 4 and the carboxylic acid methyl ester at position 3 are positioned on opposite sides of the pyrrolidine ring . The "(+/-)" notation signifies that the compound exists as a racemic mixture of enantiomers, containing equal amounts of both the (3R,4R) and (3S,4S) configurations .
The stereochemistry of this compound plays a crucial role in its biological activity and utility in chiral synthesis applications. The trans configuration provides a specific spatial arrangement that can influence interactions with biological targets, such as enzymes and receptors . This stereochemical feature makes it particularly valuable in pharmaceutical research, where the stereochemical purity of compounds often determines their therapeutic efficacy and safety profile.
Synthesis Methods
Several synthetic routes have been developed for the preparation of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester, each with specific advantages depending on the desired scale, purity, and stereochemical outcome.
Chemical Pathways
One of the documented synthetic approaches involves the reaction of (E)-5-methyl-hex-2-enoic acid ethyl ester with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in the presence of trifluoroacetic acid (TFA) . This reaction pathway typically involves multiple steps, including protection and deprotection sequences, to achieve the desired stereochemistry and functional group arrangement .
Another significant synthetic method utilizes the retro-Dieckmann reaction on bicyclic precursors . This approach has been particularly valuable for the stereodivergent synthesis of various substituted pyrrolidines, including trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester. The retro-Dieckmann reaction provides a controlled means of generating the desired stereochemistry at the 3 and 4 positions of the pyrrolidine ring .
Stereochemical Considerations
The synthesis of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester requires careful control of stereochemistry to ensure the correct relative configuration of substituents at positions 3 and 4 . The stereochemical outcome can be influenced by various factors, including reaction conditions, catalyst selection, and the nature of starting materials.
For applications requiring single enantiomers rather than the racemic mixture, additional steps involving resolution or asymmetric synthesis are necessary . These approaches often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key synthetic steps, resulting in the preferential formation of one enantiomer over the other.
Applications and Research Uses
Trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester demonstrates remarkable versatility across multiple scientific disciplines, making it a valuable tool in various research contexts.
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in the development of drugs targeting neurological disorders . Its unique structure allows for the creation of complex molecules with potential therapeutic benefits, and its chiral properties make it valuable for developing drugs with specific stereochemical requirements. The pyrrolidine ring system is present in numerous pharmaceutically active compounds, making derivatives like trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester particularly valuable in drug discovery programs .
Organic Synthesis
Related Compounds and Derivatives
Several structurally related compounds and derivatives of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester have been synthesized and studied for various applications. These related compounds often feature modifications of the basic structure, such as different protecting groups, alternative ester functionalities, or varying stereochemistry.
Table 2: Related Compounds and Derivatives
| Compound | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| Trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride | 1820575-33-4 | C9H18ClNO2 | Hydrochloride salt with improved stability and solubility properties |
| Boc-(±)-trans-4-isopropylpyrrolidine-3-carboxylic acid | Not specified | C13H23NO4 | N-Boc protected derivative used in peptide synthesis |
| Trans-4-isopropylpyrrolidine-3-carboxylic acid | 1049740-49-9 | C8H15NO2 | Free carboxylic acid form |
| Trans-4-Boc-amino-piperidine-3-carboxylic acid methyl ester | 1217774-23-6 | C12H22N2O4 | Piperidine analog with Boc-protected amino group |
The hydrochloride salt of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester (CAS: 1820575-33-4) is particularly notable for its improved handling characteristics, including enhanced stability and solubility in various solvents . This salt form is often preferred in certain synthetic applications and pharmaceutical formulations.
The N-Boc protected derivative, Boc-(±)-trans-4-isopropylpyrrolidine-3-carboxylic acid, is commonly used in solid-phase peptide synthesis, enhancing the stability and solubility of peptide chains, which is crucial for effective drug formulation . It also serves as a chiral auxiliary in asymmetric synthesis, helping produce enantiomerically pure compounds essential for the production of safe and effective medications .
Research Findings
Research into trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester and related compounds has yielded significant findings across multiple scientific domains. The compound's structural features and reactivity patterns have been extensively studied, providing valuable insights for synthetic chemists and pharmaceutical researchers.
A notable advancement in the field has been the development of stereodivergent synthetic routes to access all four stereoisomers of substituted pyrrolidine-3-carboxylic acid derivatives . This research has demonstrated the utility of the retro-Dieckmann reaction as a key transformation for controlling stereochemistry in these systems . The ability to selectively synthesize specific stereoisomers has important implications for pharmaceutical development, where the stereochemical purity of compounds can significantly impact their biological activity and safety profiles.
Studies have also explored the use of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester in the synthesis of carbapenam antibiotics . This research has helped clarify the absolute configuration of naturally occurring carbapenam-3-carboxylic acid and has provided valuable synthetic methodologies for accessing these important antimicrobial compounds . The work demonstrates the utility of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester as a versatile building block in the construction of complex bioactive molecules.
The chiral properties of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester have been leveraged in the development of asymmetric catalytic processes . These studies have shown that derivatives of this compound can serve as effective chiral ligands or auxiliaries in various stereoselective transformations, contributing to the advancement of asymmetric synthesis methodologies.
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